molecular formula C10H16ClNO B2439448 N-Ethyl-2-methoxy-5-methylaniline;hydrochloride CAS No. 2375261-19-9

N-Ethyl-2-methoxy-5-methylaniline;hydrochloride

Cat. No. B2439448
CAS RN: 2375261-19-9
M. Wt: 201.69
InChI Key: JBDWNEANNBESCF-UHFFFAOYSA-N
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Description

N-Ethyl-2-methoxy-5-methylaniline;hydrochloride, also known as MEM, is a chemical compound that is commonly used in scientific research. This compound is a derivative of aniline and has been used in various studies due to its unique properties.

Scientific Research Applications

Antibacterial Activity

N-Ethyl-2-methoxy-5-methylaniline hydrochloride has been involved in the synthesis of various compounds with antibacterial properties. For instance, derivatives of this compound, such as 3-substituted-6-(3-ethyl-4-methylanilino)uracils, have shown potent antibacterial activity against Gram-positive organisms and are effective in protecting mice from lethal infections caused by S. aureus (Zhi et al., 2005).

Metabolic Studies

In metabolic studies, related compounds to N-Ethyl-2-methoxy-5-methylaniline hydrochloride have been analyzed for their transformation in human and rat liver microsomes. These studies help in understanding the metabolic pathways and potential toxicities of various herbicides and pharmaceuticals (Coleman et al., 2000).

Photoelectrochemistry and Spectroscopy

Substituted derivatives of N-Ethyl-2-methoxy-5-methylaniline hydrochloride have been studied for their photoelectrochemical and spectroscopic properties. These studies contribute to the understanding of materials science, particularly in the field of conducting polymers (Kilmartin & Wright, 1999).

Antitumor Activity

Derivatives of N-Ethyl-2-methoxy-5-methylaniline hydrochloride have been investigated for their potential antitumor activities. Specifically, studies on the structure-activity relationships of these compounds provide insights into the design of new antitumor agents (Rewcastle et al., 1986).

Antiemetic Drug Research

This compound's derivatives have been used in the study of antiemetic drugs, analyzing their molar refraction and polarizability. Such research aids in the development of drugs with fewer side effects and improved efficacy (Sawale et al., 2016).

properties

IUPAC Name

N-ethyl-2-methoxy-5-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-4-11-9-7-8(2)5-6-10(9)12-3;/h5-7,11H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDWNEANNBESCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-methoxy-5-methylaniline;hydrochloride

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